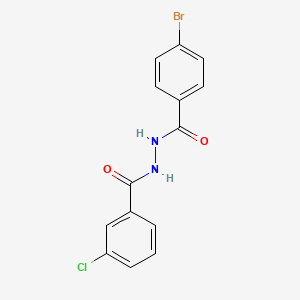

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-bromobenzaldehyde involves the oxidation of 4-bromobenzyl alcohol . Another related compound, 4-bromobenzoyl chloride, can be synthesized via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .科学的研究の応用

Quantum Dots and Nanotechnology

Quantum dots (QDs) are nanoscale semiconductor particles that emit light when excited. Researchers have explored using N’-(4-bromobenzoyl)-3-chlorobenzohydrazide as a precursor for synthesizing QDs. These QDs find applications in imaging, solar cells, and biological labeling due to their tunable emission wavelengths and high photostability .

Antibacterial Agents

The compound’s bromine and chlorine substituents contribute to its antibacterial properties. Scientists have investigated its potential as an antimicrobial agent against various pathogens. By understanding its mode of action, researchers can design more effective antibacterial drugs .

Organic Synthesis and Medicinal Chemistry

N’-(4-bromobenzoyl)-3-chlorobenzohydrazide serves as a versatile building block in organic synthesis. Medicinal chemists use it to create novel drug candidates. Its hydrazide moiety can participate in condensation reactions, leading to diverse chemical structures .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light-activated compounds. Researchers have explored the use of this compound as a photosensitizer in PDT. Upon exposure to light, it generates reactive oxygen species, selectively damaging cancer cells .

Corrosion Inhibition

In the field of materials science, N’-(4-bromobenzoyl)-3-chlorobenzohydrazide has been investigated as a corrosion inhibitor for metals. Its adsorption onto metal surfaces forms a protective layer, preventing corrosion and extending material lifespan .

Analytical Chemistry

Researchers use this compound as a reagent for detecting and quantifying specific functional groups in organic molecules. Its unique spectral properties allow for sensitive and selective analysis .

特性

IUPAC Name |

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJYHFWXWCLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-bromophenyl)carbonyl]-3-chlorobenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)

![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)

![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)

![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)

![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)

![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)

![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)

![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)

![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)